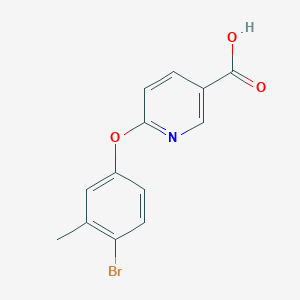

6-(4-Bromo-3-methylphenoxy)nicotinic acid

Description

6-(4-Bromo-3-methylphenoxy)nicotinic acid is a nicotinic acid derivative characterized by a brominated and methyl-substituted phenoxy group attached to the pyridine ring at the 6-position. Its molecular formula is C₁₃H₁₀BrNO₃, with a molecular weight of 308.13 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to nicotinic acid, which is known for its role in lipid metabolism and phosphate regulation, particularly in dialysis patients with hyperphosphatemia . The bromine atom at the para position of the phenoxy group and the methyl group at the meta position may enhance its binding affinity to biological targets, such as nicotinic acid receptors or phosphate transporters, while influencing its pharmacokinetic properties .

Properties

IUPAC Name |

6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-8-6-10(3-4-11(8)14)18-12-5-2-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGJXPXHWSHAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromo-3-methylphenoxy)nicotinic acid typically involves the following steps:

Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-3-methylphenol.

Esterification: The brominated phenol is then reacted with nicotinic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the ester linkage, yielding the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromo-3-methylphenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

Substitution: Substitution reactions can occur at the bromine or methyl positions, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Reduced forms of the compound, such as bromo-methyl derivatives.

Substitution Products: Derivatives with different substituents at the bromine or methyl positions.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent enhances its reactivity, allowing for various substitution reactions that can introduce different functional groups. This property makes it particularly valuable in synthetic organic chemistry where new compounds are developed for various applications.

Reactions:

- Oxidation: Can be oxidized to yield derivatives with higher oxidation states.

- Reduction: Capable of undergoing reduction reactions to modify its functional groups.

- Substitution: The bromine atom can be substituted with other nucleophiles, facilitating the creation of diverse chemical entities.

Biological Research Applications

Enzyme Inhibition Studies:

6-(4-Bromo-3-methylphenoxy)nicotinic acid is explored for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively bind to enzyme active sites, thus blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in drug discovery and development, where identifying potential inhibitors is crucial.

Receptor Binding Assays:

The compound's affinity for specific receptors makes it suitable for receptor binding studies. It can be utilized to probe biological pathways and understand the mechanisms underlying various physiological processes.

Industrial Applications

Material Science:

The compound's unique properties make it suitable for applications in material science. It can be used in the development of new materials or chemical processes that require specific functional characteristics.

Chemical Processes:

In industrial chemistry, this compound can be employed in processes requiring precise chemical transformations due to its reactivity profile.

Mechanism of Action

The mechanism by which 6-(4-Bromo-3-methylphenoxy)nicotinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-(4-Bromo-3-methylphenoxy)nicotinic acid with structurally related compounds, focusing on substituent effects, efficacy, and safety profiles.

Structural and Functional Comparisons

Efficacy and Pharmacodynamic Profiles

- Phosphate-Lowering Effects: Nicotinic acid derivatives inhibit sodium-dependent phosphate transporters in the gut. In the meta-analysis by Yang et al. (), nicotinic acid analogs reduced serum phosphorus levels by 0.68–1.05 SMD (standardized mean difference) over 4–8 weeks in dialysis patients.

- Lipid Modulation : Bromine’s electron-withdrawing effect may enhance HDL elevation and triglyceride reduction, similar to nicotinic acid’s 63% HDL increase and 26% TG decrease .

Biological Activity

6-(4-Bromo-3-methylphenoxy)nicotinic acid is a compound of interest due to its unique structure and potential biological activities. The presence of the brominated phenoxy group may enhance its interaction with biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C13H10BrNO3

- Molecular Weight : 308.13 g/mol

- CAS Number : 1160264-56-1

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : As a derivative of nicotinic acid, it may exhibit activity at nAChRs, which are implicated in neurotransmission and have roles in cognitive function and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, particularly against Gram-positive bacteria, indicating potential for this compound in infection treatment .

Biological Activity Overview

Research on the biological activity of this compound has revealed several key findings:

- Antimicrobial Properties : Studies indicate that compounds related to nicotinic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

- Cytotoxicity : Importantly, some derivatives have shown low cytotoxicity against normal cell lines, suggesting a favorable safety profile for therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms associated with similar compounds:

- Study on Acylhydrazones Derived from Nicotinic Acid :

- Vitamin B3 Connection :

Data Summary Table

Q & A

Basic: How can researchers optimize the synthesis of 6-(4-Bromo-3-methylphenoxy)nicotinic acid to improve yield and purity?

Methodological Answer:

- Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, stoichiometry, solvent polarity) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Employ membrane separation technologies (e.g., nanofiltration) or crystallization techniques to isolate the compound with high purity, as outlined in CRDC subclass RDF2050104 .

- Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts, enabling real-time adjustments to reaction conditions.

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT, ab initio methods) to map potential energy surfaces and identify transition states, as demonstrated by ICReDD’s reaction path search protocols .

- Integrate machine learning with experimental data to predict regioselectivity in cross-coupling reactions. Train models on datasets of similar brominated nicotinic acid derivatives to refine predictions .

- Validate computational predictions with microkinetic modeling to simulate reaction outcomes under varying experimental conditions .

Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm substitution patterns and purity. Compare chemical shifts with NIST reference data for brominated aromatic compounds .

- High-Resolution Mass Spectrometry (HR-MS): Accurately determine molecular weight and isotopic patterns to verify the presence of bromine and methyl groups.

- FT-IR Spectroscopy: Identify functional groups (e.g., carboxylic acid, ether linkages) through characteristic absorption bands. Cross-reference with computational IR spectra for validation .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., solubility, stability) for this compound?

Methodological Answer:

- Conduct meta-analysis of existing datasets to identify outliers or inconsistent measurement conditions (e.g., temperature, solvent systems). Use CRDC subclass RDF2050199 frameworks to standardize reporting .

- Perform controlled stability studies under varied environmental conditions (light, humidity, oxygen levels) using DoE to isolate degradation pathways. Statistical tools like ANOVA can quantify significance of factors .

- Apply molecular dynamics simulations to model solubility behavior in different solvents, reconciling discrepancies between experimental and theoretical values .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Store the compound in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 0–6°C , as recommended for structurally similar brominated aromatics .

- Conduct accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) to predict shelf life. Monitor degradation via HPLC and FT-IR .

- Avoid contact with strong oxidizers or reactive metals. Use gloveboxes for sensitive manipulations to minimize hydrolysis or photodegradation .

Advanced: How do substituents (e.g., bromo, methyl groups) influence the electronic properties of this nicotinic acid derivative?

Methodological Answer:

- Perform Hammett analysis to quantify electron-withdrawing/donating effects of substituents on the nicotinic acid core. Correlate σ values with reaction rates in nucleophilic substitution or catalysis .

- Use UV-Vis and fluorescence spectroscopy to study substituent impacts on π-π* transitions and charge-transfer interactions. Compare with computational TD-DFT results .

- Analyze X-ray crystallography data to measure bond lengths and angles, revealing steric and electronic effects of the bromo-methylphenoxy group .

Basic: What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Document critical process parameters (CPPs) such as mixing rates, cooling gradients, and purification thresholds using CRDC subclass RDF2050108 guidelines .

- Share standard operating procedures (SOPs) with detailed reaction stoichiometry, catalyst loadings, and safety protocols. Validate via inter-laboratory studies .

- Use certified reference materials (CRMs) for calibration of analytical instruments to minimize measurement variability .

Advanced: How can researchers elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:

- Employ isotopic labeling (e.g., or ) to track atom transfer pathways in hydrolysis or coupling reactions. Analyze products via HR-MS .

- Use in situ spectroscopic techniques (e.g., Raman, NMR) to monitor intermediate species during catalysis. Couple with computational reaction dynamics simulations .

- Apply Marcus theory to evaluate electron-transfer kinetics, correlating activation barriers with substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.